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molecular formula C13H13ClN2O2S B8392899 2-Chloro-6-(4-(isopropylsulfonyl)phenyl)pyrazine

2-Chloro-6-(4-(isopropylsulfonyl)phenyl)pyrazine

Cat. No. B8392899
M. Wt: 296.77 g/mol
InChI Key: PTYMQIJVBDLLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334244B2

Procedure details

A mixture of 2,6-dichloropyrazine (653.1 mg, 4.384 mmol), (4-isopropylsulfonylphenyl)boronic acid (500 mg, 2.192 mmol), Pd(PPh3)4 (126.6 mg, 0.1096 mmol) and Na2CO3 (2.192 mL of 2 M, 4.384 mmol) in ethanol (500.0 μL) and toluene (7.500 mL) was heated at reflux for 72 hours. The reaction mixture was cooled to ambient temperature and diluted with water and DCM. The layers were separated and the aqueous layer was extracted with DCM (×3). The combined organic extracts were dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography (ISCO Companion™, 40 g column, eluting with 0 to 40% EtOAc/Petroleum Ether) to give the sub-title product as a white solid (321 mg, 49% Yield). 1H NMR (400.0 MHz, DMSO) δ 9.41 (s, 1H), 8.88 (s, 1H), 8.41 (d, 2H), 8.03 (d, 2H), 3.54-3.49 (m, 1H) and 1.19 (d, 6H) ppm; MS (ES+) 297.1
Quantity
653.1 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.192 mL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
126.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[CH:9]([S:12]([C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1)(=[O:14])=[O:13])([CH3:11])[CH3:10].C([O-])([O-])=O.[Na+].[Na+]>C(O)C.C1(C)C=CC=CC=1.O.C(Cl)Cl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([C:18]2[CH:17]=[CH:16][C:15]([S:12]([CH:9]([CH3:11])[CH3:10])(=[O:14])=[O:13])=[CH:20][CH:19]=2)[N:3]=1 |f:2.3.4,^1:47,49,68,87|

Inputs

Step One
Name
Quantity
653.1 mg
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)S(=O)(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
2.192 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
500 μL
Type
solvent
Smiles
C(C)O
Name
Quantity
7.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
126.6 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (ISCO Companion™, 40 g column, eluting with 0 to 40% EtOAc/Petroleum Ether)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CN=C1)C1=CC=C(C=C1)S(=O)(=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 321 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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